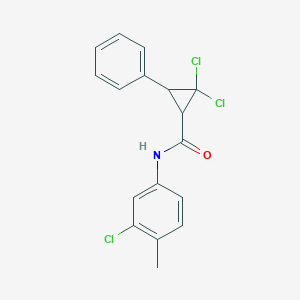![molecular formula C16H13ClN2O2S2 B298388 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one](/img/structure/B298388.png)
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one, also known as CCT007093, is a small molecule inhibitor that has been identified as a potential therapeutic agent in cancer treatment. The compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Mécanisme D'action
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one exerts its anti-cancer effects by inhibiting the activity of protein kinases involved in DNA damage response pathways. Specifically, the compound has been shown to inhibit CHK1, CHK2, and CDC7, which play a critical role in DNA replication and repair. Inhibition of these kinases can lead to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to induce DNA damage and cell cycle arrest in cancer cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to inhibit tumor growth in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is its specificity for CHK1, CHK2, and CDC7 kinases, which are known to be involved in DNA damage response pathways. This specificity makes (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one a promising therapeutic agent for the treatment of cancer. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, as well as evaluating its efficacy in vivo. In addition, the compound should be tested in clinical trials to determine its safety and efficacy in humans. Other potential future directions include identifying novel targets for (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one and developing combination therapies that can enhance its anti-cancer effects.
Conclusion:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a small molecule inhibitor that has shown promise as a potential therapeutic agent in cancer treatment. The compound inhibits the activity of protein kinases involved in DNA damage response pathways, leading to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells. Despite its limitations, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has several advantages, including its specificity for CHK1, CHK2, and CDC7 kinases. Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, evaluating its efficacy in vivo, and identifying novel targets for the compound.
Méthodes De Synthèse
The synthesis of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one involves a series of chemical reactions that require specific reagents and conditions. The compound can be synthesized through a three-step process, starting with the reaction of 2-aminothiazole with chloroacetyl chloride to produce 2-chloroacetylthiazole. This intermediate is then reacted with 5-chlorothiophene-2-carbaldehyde to produce the key intermediate, which is further reacted with 4-ethoxyaniline to produce (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been extensively studied in preclinical models of cancer. The compound has been shown to inhibit the activity of several protein kinases, including CHK1, CHK2, and CDC7. These kinases are involved in DNA damage response pathways, which are critical for the survival of cancer cells. Inhibition of these pathways can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Propriétés
Nom du produit |
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C16H13ClN2O2S2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)18-16-19-15(20)13(23-16)9-12-7-8-14(17)22-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9- |
Clé InChI |
SVSNYFWTXRPFQP-LCYFTJDESA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2 |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)




![5-Benzylidene-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298329.png)
![[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298331.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298332.png)
![5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298334.png)
![5-(3,4-Dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298335.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298337.png)